Benzyl (5-bromopyridin-2-yl)carbamate

Description

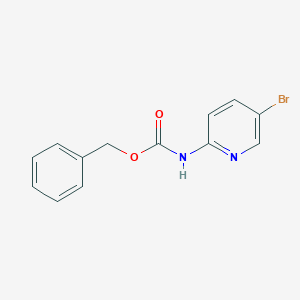

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHHPDSPSWOXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442241 | |

| Record name | 5-Bromo-2-(Cbz-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175393-09-6 | |

| Record name | Carbamic acid, (5-bromo-2-pyridinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175393-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(Cbz-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl (5-bromopyridin-2-yl)carbamate

This guide provides a comprehensive technical overview of Benzyl (5-bromopyridin-2-yl)carbamate, a key intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile molecule. The insights herein are grounded in established chemical principles and supported by relevant literature and patent filings, offering a robust resource for leveraging this compound in research and development endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, bearing the CAS Number 175393-09-6, has emerged as a valuable heterocyclic building block.[1] Its structure uniquely combines three critical functional motifs: a pyridine ring, a bromine atom, and a benzyl carbamate (Cbz) protected amine. This strategic combination makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation.

The Cbz group provides robust, yet readily cleavable, protection for the 2-amino group of the pyridine ring, allowing for selective chemical manipulation at other sites. The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled introduction of molecular complexity, a cornerstone of modern synthetic strategy. Its most prominent application to date is as a precursor for linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2][3]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.

Structural and Molecular Data

The molecular identity of this compound is well-defined by its structural formula and corresponding identifiers.

Table 1: Core Molecular and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-(5-bromopyridin-2-yl)carbamate | [1] |

| Synonyms | 5-Bromo-2-(Cbz-amino)pyridine, Benzyl N-(5-bromo-2-pyridyl)carbamate | [1] |

| CAS Number | 175393-09-6 | [1] |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 307.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid (inferred from analogues) | [4] |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | - |

Solubility Profile

While quantitative solubility data is not extensively published, qualitative assessments based on its structure and the properties of its precursors suggest it has moderate solubility in common organic solvents.[5]

Table 2: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Often used in reactions involving Cbz-protected amines. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | Common solvents for organic synthesis. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Expected to readily dissolve the compound. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polar nature of the carbamate and pyridine may facilitate solubility. |

| Non-Polar Solvents | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in non-polar media. |

| Aqueous | Water | Insoluble | The molecule is predominantly organic and lacks significant ionizable groups. |

Rationale: The solubility predictions are based on the known behavior of its constituent parts: the largely non-polar benzyl and bromo-pyridine components combined with the polar carbamate linker. The starting material, 2-Amino-5-bromopyridine, is noted to be soluble in methanol and chloroform and only slightly soluble in water.[5]

Synthesis and Purification

The primary and most logical synthetic route to this compound is the N-acylation of 2-amino-5-bromopyridine with benzyl chloroformate. This is a standard protection reaction that is widely utilized in organic synthesis.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-amino-5-bromopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

Caption: General synthesis scheme for this compound.

Experimental Protocol

This protocol is a representative procedure based on standard methodologies for Cbz-protection of amino-pyridines.

Materials:

-

2-Amino-5-bromopyridine (1.0 eq) [CAS: 1072-97-5]

-

Benzyl Chloroformate (Cbz-Cl, 1.1 eq) [CAS: 501-53-1]

-

Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound as a solid.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Comparison |

| ¹H NMR | Pyridine H-6 (d) | δ 8.2 - 8.4 ppm | The proton ortho to the ring nitrogen and meta to the bromine is expected to be the most downfield pyridine proton. |

| Pyridine H-4 (dd) | δ 7.7 - 7.9 ppm | Coupled to both H-3 and H-6. | |

| Pyridine H-3 (d) | δ 7.9 - 8.1 ppm | This proton is adjacent to the Cbz-amino group. | |

| Benzyl -CH₂- (s) | δ 5.2 - 5.4 ppm | Characteristic singlet for the benzylic methylene protons of a Cbz group. | |

| Phenyl Ar-H (m) | δ 7.2 - 7.5 ppm | Multiplet corresponding to the five protons of the benzyl group's phenyl ring. | |

| Carbamate N-H (s, br) | δ 8.0 - 9.5 ppm | Broad singlet, chemical shift can be variable and concentration-dependent. | |

| ¹³C NMR | Carbonyl C=O | δ 152 - 155 ppm | Typical range for a carbamate carbonyl carbon. |

| Pyridine C-2, C-5, C-6 | δ 150-155, 110-115, 145-150 ppm | Specific shifts influenced by substituents. C-Br bond will shield C-5. | |

| Pyridine C-3, C-4 | δ 110-115, 140-145 ppm | Characteristic shifts for substituted pyridine rings. | |

| Benzyl -CH₂- | δ 67 - 69 ppm | Characteristic shift for the benzylic carbon in a Cbz group.[6] | |

| Phenyl Ar-C | δ 127 - 136 ppm | Multiple signals for the aromatic carbons of the benzyl group. | |

| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ | Carbamate N-H stretching vibration. |

| C=O Stretch | 1700 - 1740 cm⁻¹ | Strong absorption characteristic of the carbamate carbonyl group.[7] | |

| C-N Stretch | 1200 - 1350 cm⁻¹ | Carbamate C-N stretching.[7] | |

| C-Br Stretch | 550 - 650 cm⁻¹ | Characteristic stretching for an aryl bromide. |

Note: Predicted shifts are based on standard chemical shift tables and data from similar structures like benzyl carbamate and substituted bromopyridines. Actual experimental values may vary depending on the solvent and concentration.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its key functional groups. This allows for a planned, stepwise elaboration of the molecule.

Caption: Key reaction pathways for this compound.

Cbz-Group Deprotection

The benzyl carbamate group is a workhorse protecting group in organic synthesis due to its stability under a wide range of conditions (e.g., basic and mildly acidic conditions) and its susceptibility to specific deprotection methods.

-

Hydrogenolysis: The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis. Stirring the compound under an atmosphere of hydrogen gas with a palladium on carbon (Pd/C) catalyst efficiently cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. This method is highly effective, but its compatibility must be assessed if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present in the molecule.

Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, forming new carbon-carbon or carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the C5-position.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine.[6] This is particularly relevant in the synthesis of PROTACs, where this position is often used to attach the linker element that connects to the E3 ligase ligand.[2]

Applications in Drug Discovery: A Gateway to PROTACs

The primary application of this compound in the current research landscape is as a key intermediate in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the 2-amino-5-substituted pyridine core derived from this compound often serves as a crucial part of the "linker" component that connects the target protein-binding ligand to the E3 ligase-binding ligand.

Caption: Synthetic workflow from the title compound to a final PROTAC molecule.

The typical synthetic strategy involves:

-

Functionalization: Using the bromine atom for a cross-coupling reaction (e.g., Buchwald-Hartwig amination) to attach a linker precursor.

-

Deprotection: Removing the Cbz group to reveal the free 2-amino group.

-

Elaboration: Using the newly revealed amine as a nucleophile, for instance, in an amide bond formation, to connect the rest of the linker and ultimately the second ligand (either for the target protein or the E3 ligase).

Numerous patents cite this compound or its direct derivatives as intermediates in the creation of novel PROTACs targeting a range of proteins implicated in diseases such as cancer and neurodegenerative disorders.[2][8][9][10]

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, a conservative approach to safety and handling is mandated, based on the known hazards of its precursors and related chemical classes.

-

Precursors: The starting material 2-amino-5-bromopyridine is classified as toxic if swallowed and causes skin, eye, and respiratory irritation.[1] Benzyl chloroformate is highly corrosive and a lachrymator.

-

General Precautions:

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.

-

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the drug discovery community. Its well-defined reactive sites—the Cbz-protected amine and the C-Br bond—offer a reliable platform for sequential, controlled synthetic modifications. The demonstrated utility of this compound as a core building block in the synthesis of PROTACs underscores its importance and ensures its continued relevance in the development of next-generation therapeutics. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate this versatile molecule into their research programs.

References

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (2025). benzyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.

- Google Patents. (n.d.). WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof.

- Google Patents. (2020). US20200239430A1 - Bi-functional compounds and methods for targeted ubiquitination of androgen receptor.

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.

-

AA Blocks. (n.d.). 2680797-59-3 | benzyl N-(5-bromo-3-nitropyridin-2-yl)carbamate. Retrieved January 14, 2026, from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.

-

Marin Biologic Laboratories. (n.d.). Recent PROTAC Patent Publications and Target Proteins. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). Benzyl 5-bromopyridin-3-ylcarbamate (C13H11BrN2O2). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20200239430A1 - Bi-functional compounds and methods for targeted ubiquitination of androgen receptor - Google Patents [patents.google.com]

- 3. marinbio.com [marinbio.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-5-bromopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. This compound | C13H11BrN2O2 | CID 10590824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 9. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

- 10. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

Benzyl (5-bromopyridin-2-yl)carbamate CAS number 175393-09-6

An In-Depth Technical Guide to Benzyl (5-bromopyridin-2-yl)carbamate (CAS: 175393-09-6): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, identified by CAS number 175393-09-6, is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will explore the fundamental importance of the carbamate functional group, detail the physicochemical properties of the title molecule, and present a robust, field-proven protocol for its synthesis and characterization. Furthermore, this document elucidates its primary application as a versatile building block, leveraging the dual functionality of the stable benzyl carbamate (Cbz) protecting group and the reactive bromopyridine core for constructing complex molecular architectures.

The Strategic Importance of the Carbamate Moiety in Medicinal Chemistry

Before delving into the specifics of this compound, it is crucial to understand the context provided by its core functional group. The carbamate group is a key structural motif found in a multitude of approved drugs and prodrugs.[1][2] Its prevalence stems from a unique combination of chemical and biological properties. Structurally, a carbamate is a hybrid of an amide and an ester, granting it significant chemical and proteolytic stability.

In drug design, carbamates are frequently employed as peptide bond surrogates or isosteres. This substitution can confer metabolic stability against peptidases, enzymes that would otherwise cleave a natural amide bond, thereby improving a drug candidate's pharmacokinetic profile.[3] Moreover, the carbamate moiety can enhance a molecule's ability to permeate cellular membranes, a critical factor for bioavailability.[4] Beyond their role as stable linkers, carbamates are instrumental as prodrugs, designed to undergo hydrolysis to release an active pharmacological agent, often to bypass first-pass metabolism.[5][4] The subject of this guide, with its benzyl carbamate feature, is a classic example of harnessing these properties, primarily using the carbamate as a robust protecting group for the amine on the pyridine ring.

Physicochemical Properties and Structural Analysis

This compound is a well-defined organic compound whose structure offers distinct advantages for synthetic manipulation.

Key Properties

The fundamental properties of the compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 175393-09-6 | [6][7][8][9] |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | [6][8][10] |

| Molecular Weight | 307.14 g/mol | [6][8][10] |

| IUPAC Name | benzyl N-(5-bromopyridin-2-yl)carbamate | [6] |

| Common Synonyms | 5-Bromo-2-(Cbz-amino)pyridine | [6] |

| Purity | Typically ≥98% (Commercially Available) | [8] |

Structural Elucidation

The molecule's architecture is key to its utility. It consists of three primary components:

-

A 5-bromopyridine ring: The bromine atom at the 5-position serves as a versatile synthetic handle, ideal for participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon or heteroatom substituents to build molecular complexity.

-

A 2-aminopyridine core: The nitrogen atom in the pyridine ring and the exocyclic amine give this portion of the molecule specific electronic and binding properties.

-

A Benzyl Carbamate (Cbz or Z) Group: This is one of the most common and stable amine protecting groups in organic synthesis. It is robust to a wide range of reaction conditions but can be cleanly removed when desired, typically via catalytic hydrogenolysis.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is a standard procedure in organic chemistry, relying on the nucleophilic character of the amine and the electrophilic nature of a benzylcarbonyl reagent.

Synthetic Strategy

The most direct and reliable method for constructing the target carbamate is the acylation of 2-amino-5-bromopyridine with benzyl chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base is critical; a tertiary amine like triethylamine or pyridine is ideal as it will not compete with the substrate amine in reacting with the benzyl chloroformate.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution. Stir the mixture at room temperature for 10-15 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation and minimize potential side reactions.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound.

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on both the pyridine and benzyl rings, a singlet for the benzylic CH₂ protons (~5.2 ppm), and a broad singlet for the N-H proton. The pyridine protons will show characteristic doublet and doublet-of-doublets splitting patterns. |

| ¹³C NMR | Resonances for all 13 unique carbon atoms, including the characteristic carbamate carbonyl (~153 ppm), the benzylic CH₂ carbon, and the aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z ~307/309, showing a characteristic ~1:1 isotopic pattern due to the presence of the bromine-79 and bromine-81 isotopes. |

| Infrared (IR) Spectroscopy | Absorption bands for the N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl (~1700-1730 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of ≥98% under appropriate chromatographic conditions. |

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a bifunctional building block.

Utility in Cross-Coupling Reactions

The C-Br bond on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, alkyl, or alkynyl groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The Cbz group is stable under most cross-coupling conditions, making the reaction sequence efficient and predictable.

Caption: Use of the compound in a generic Suzuki cross-coupling reaction.

Amine Deprotection and Further Functionalization

Following the construction of the desired molecular scaffold via cross-coupling, the Cbz group can be selectively removed to unmask the 2-amino functionality. The most common and effective method is catalytic hydrogenolysis (H₂, Pd/C), which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene. The newly revealed amine is then available for subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, providing another vector for molecular diversification.

Safety, Handling, and Storage

This compound is a fine chemical intended for laboratory use. While a specific, comprehensive toxicology profile is not widely published, standard laboratory safety protocols should be strictly followed.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and direct contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Reagents: Be aware that reagents used in its synthesis, particularly benzyl chloroformate, are corrosive and lachrymatory. Handle with extreme care.

Conclusion

This compound (CAS 175393-09-6) is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its structure is intelligently designed for sequential, controlled diversification. The stable Cbz protecting group allows for selective manipulation at the brominated position, while the bromine atom itself provides a reliable entry point for complex fragment installation via modern cross-coupling chemistry. This guide has provided the essential technical knowledge, from synthesis to application, underscoring the compound's value as a robust and versatile intermediate in the quest for novel therapeutic agents.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. PubMed - NIH. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (2026). Benzyl(5-bromopyridin-2-yl)carbamate. ChemBK. [Link]

-

King-Pharm. (n.d.). CARBAMIC ACID, (5-BROMO-2-PYRIDINYL)-,PHENYLMETHYL ESTER. King-Pharm. [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical. [Link]

-

ChemSrc. (n.d.). CARBAMIC ACID, (5-BROMO-2-PYRIDINYL)-,PHENYLMETHYL ESTER. ChemSrc. [Link]

-

R Discovery. (n.d.). Benzyl Carbamate Research Articles. R Discovery. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

Sources

- 1. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H11BrN2O2 | CID 10590824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. capotchem.com [capotchem.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. chembk.com [chembk.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Characterization of 5-Bromo-2-(Cbz-amino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(Cbz-amino)pyridine, also known as benzyl (5-bromopyridin-2-yl)carbamate, is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural integrity and purity are paramount for the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the essential analytical techniques for the full characterization of this compound. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section offers detailed experimental protocols and expert insights into data interpretation, ensuring a thorough understanding of the molecule's unique chemical signature. This guide is designed to be a self-validating resource for researchers, enabling them to confidently assess the quality and identity of 5-Bromo-2-(Cbz-amino)pyridine in a drug discovery and development setting.

Introduction: The Significance of 5-Bromo-2-(Cbz-amino)pyridine in Medicinal Chemistry

Pyridine derivatives are fundamental scaffolds in the pharmaceutical industry, valued for their presence in numerous approved drugs. The introduction of a bromine atom and a protected amine group, as seen in 5-Bromo-2-(Cbz-amino)pyridine, offers synthetic chemists a versatile platform for further molecular elaboration. The bromine atom serves as a handle for various cross-coupling reactions, while the carbobenzyloxy (Cbz) protecting group provides a stable yet readily cleavable shield for the amine functionality.[2]

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide synthesis and is widely used to protect amines as carbamates.[2] Its stability under a range of conditions and its susceptibility to cleavage via catalytic hydrogenolysis make it an invaluable tool in multi-step syntheses.[2]

Given the critical role of 5-Bromo-2-(Cbz-amino)pyridine as a building block, its unambiguous characterization is a non-negotiable aspect of quality control. This guide provides the necessary framework for achieving this.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-2-(Cbz-amino)pyridine is essential for its handling, storage, and use in subsequent synthetic steps.

| Property | Value | Source |

| IUPAC Name | benzyl N-(5-bromopyridin-2-yl)carbamate | [1] |

| Synonyms | 5-Bromo-2-(Cbz-amino)pyridine | [1] |

| CAS Number | 175393-09-6 | [1] |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 307.14 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate. | [3] (analog) |

Structural Elucidation: A Multi-technique Approach

A comprehensive structural characterization of 5-Bromo-2-(Cbz-amino)pyridine relies on the synergistic use of several analytical techniques. The following sections detail the expected outcomes from NMR, FTIR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of 5-Bromo-2-(Cbz-amino)pyridine.

3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | d | 1H | Pyridine H-6 | The proton at position 6 is deshielded by the adjacent nitrogen and the bromine at position 5. |

| ~7.7 | dd | 1H | Pyridine H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~7.4 | m | 5H | Phenyl-H | The five protons of the benzyl group will appear as a multiplet in the aromatic region.[4] |

| ~7.0 | d | 1H | Pyridine H-3 | This proton is coupled to the proton at position 4. |

| ~5.2 | s | 2H | -CH₂- | The benzylic protons of the Cbz group typically appear as a singlet.[4] |

| ~8.5 | br s | 1H | N-H | The carbamate proton often appears as a broad singlet and its chemical shift can be concentration-dependent. |

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153 | C=O (carbamate) | The carbonyl carbon of the carbamate group is highly deshielded.[5] |

| ~150 | Pyridine C-2 | The carbon attached to the nitrogen and the Cbz-amino group is significantly deshielded. |

| ~148 | Pyridine C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~140 | Pyridine C-4 | Aromatic carbon chemical shift. |

| ~136 | Phenyl C-1 (ipso) | The ipso-carbon of the benzyl group.[6] |

| ~128.5 | Phenyl C-2, C-6 | Aromatic carbon chemical shifts.[6] |

| ~128.2 | Phenyl C-3, C-5 | Aromatic carbon chemical shifts.[6] |

| ~128.0 | Phenyl C-4 | Aromatic carbon chemical shift.[6] |

| ~115 | Pyridine C-3 | Aromatic carbon chemical shift. |

| ~110 | Pyridine C-5 | The carbon bearing the bromine atom is shielded by the halogen. |

| ~67 | -CH₂- | The benzylic carbon of the Cbz group.[4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-(Cbz-amino)pyridine in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium | N-H stretch | Characteristic of the carbamate N-H bond.[3] |

| 3100-3000 | Medium | Aromatic C-H stretch | Vibrations of the C-H bonds in the pyridine and phenyl rings. |

| ~1720 | Strong | C=O stretch (carbamate) | The carbonyl group of the Cbz protecting group shows a strong absorption.[3] |

| 1600-1450 | Medium-Strong | C=C and C=N stretches | Aromatic ring vibrations. |

| ~1250 | Strong | C-N stretch | Stretching vibration of the carbamate C-N bond.[3] |

| ~1100 | Strong | C-O stretch | Stretching vibration of the carbamate C-O bond.[3] |

| 800-700 | Strong | C-H out-of-plane bend | Characteristic of substituted aromatic rings. |

| ~600 | Medium | C-Br stretch | The carbon-bromine bond vibration. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Employ an FTIR spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak at m/z 306 and 308 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

Loss of the Benzyl Group: Fragmentation of the benzylic C-O bond would lead to a significant peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺).

-

Loss of the Cbz Group: Cleavage of the N-Cbz bond could result in the formation of the 2-amino-5-bromopyridine radical cation at m/z 172/174.

-

Decarboxylation: Loss of CO₂ from the molecular ion could also be a possible fragmentation pathway.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of 5-Bromo-2-(Cbz-amino)pyridine.

Proposed RP-HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Rationale for Method Development:

-

A C18 column is a versatile stationary phase suitable for the separation of moderately polar aromatic compounds.[7]

-

A gradient elution is employed to ensure the separation of the main compound from potential impurities with a range of polarities.

-

The addition of formic acid to the mobile phase helps to improve peak shape for the basic pyridine moiety.

-

UV detection at 254 nm is appropriate due to the presence of two aromatic rings in the molecule.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of 5-Bromo-2-(Cbz-amino)pyridine in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

System Setup: Equilibrate the HPLC system with the initial mobile phase composition.

-

Injection: Inject the sample onto the column.

-

Data Acquisition and Analysis: Record the chromatogram and integrate the peaks. Purity is typically reported as the area percentage of the main peak.

Synthesis and Workflow

The synthesis of 5-Bromo-2-(Cbz-amino)pyridine is typically achieved through the reaction of 2-amino-5-bromopyridine with benzyl chloroformate in the presence of a base.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 5-Bromo-2-(Cbz-amino)pyridine.

Characterization Workflow

Caption: Analytical workflow for the characterization of 5-Bromo-2-(Cbz-amino)pyridine.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The comprehensive characterization of 5-Bromo-2-(Cbz-amino)pyridine is a critical step in ensuring the quality and reliability of this important synthetic intermediate. This guide has outlined a multi-faceted analytical approach, combining NMR and FTIR spectroscopy with mass spectrometry for unambiguous structural elucidation, and HPLC for robust purity assessment. By following the detailed protocols and understanding the interpretive insights provided, researchers can confidently verify the identity and quality of their material, thereby ensuring the integrity of their downstream applications in drug discovery and development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

- de Souza, A. O., et al. (2008). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry, 109(1), 203-209.

-

The Royal Society of Chemistry. c6cy02413k1.pdf. Retrieved from [Link]

- de Souza, A. O., et al. (2008). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC).

-

PubChem. This compound. Retrieved from [Link]

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- Jain, V., & Sharma, M. C. (n.d.).

- Villa, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

- Chromatography Forum. (2015).

- Chemguide.

- Chemistry LibreTexts. (2023).

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- NIST.

- PubChem.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- eGyanKosh.

- ResearchGate.

- Carl ROTH.

- ResearchG

- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.

- Archean Chemical Industries. (2022).

- ResearchGate. Selective Cleavage of Cbz-Protected Amines.

- Oregon St

- BLD Pharm. 175393-09-6|Benzyl (5-bromopyridin-2-yl)

- PubChemLite.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Parchem. Benzyl (5-bromopyridin-3-yl)

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.

- MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- PubChem. Cbz-Phe-Phe(2-Br)-NH2.

- MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.

- EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.

- ResearchGate.

Sources

- 1. This compound | C13H11BrN2O2 | CID 10590824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. compoundchem.com [compoundchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. international.skcinc.com [international.skcinc.com]

- 11. archeanchemicals.com [archeanchemicals.com]

An In-Depth Technical Guide to Benzyl (5-bromopyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (5-bromopyridin-2-yl)carbamate is a pivotal chemical entity in the landscape of modern medicinal chemistry. Its unique molecular architecture, featuring a benzyl carbamate protecting group attached to a functionalized pyridine ring, renders it a valuable intermediate in the synthesis of complex therapeutic agents. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening. This guide offers a comprehensive technical overview of the physical and chemical properties of this compound, a detailed synthesis protocol, and an exploration of its applications in the development of targeted therapeutics, particularly kinase inhibitors.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below, providing a cornerstone for its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | [PubChem][1] |

| Molecular Weight | 307.14 g/mol | [PubChem][1] |

| IUPAC Name | benzyl N-(5-bromopyridin-2-yl)carbamate | [PubChem][1] |

| CAS Number | 175393-09-6 | [PubChem][1] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge based on similar compounds |

| Melting Point | Not experimentally determined in the literature. Estimated to be in the range of 80-120 °C based on analogous compounds such as Benzyl carbamate (88 °C).[2] | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water. | General knowledge based on similar compounds |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of 2-amino-5-bromopyridine with benzyl chloroformate. This reaction is a standard procedure for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto an amine.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

-

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 eq).

-

Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of its constituent functional groups and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzyl) | 7.30 - 7.45 | multiplet | N/A |

| Pyridine (H-3, H-4, H-6) | 7.6 - 8.2 | multiplet | N/A |

| Methylene (-CH₂-) | ~5.2 | singlet | N/A |

| Amine (-NH-) | 8.0 - 9.0 | broad singlet | N/A |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 152 - 155 |

| Aromatic (Benzyl) | 127 - 136 |

| Pyridine | 110 - 150 |

| Methylene (-CH₂-) | 67 - 70 |

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carbamate) | 1700 - 1730 | Strong |

| C=N, C=C Stretch (Pyridine) | 1550 - 1600 | Medium-Strong |

| C-O Stretch | 1200 - 1250 | Strong |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z ≈ 306 and 308 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

-

Key Fragmentation Pattern: A significant fragment would be the loss of the benzyl group (C₇H₇•), resulting in a peak at m/z ≈ 215 and 217.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its functional groups.

-

N-H Acidity: The carbamate proton is weakly acidic and can be deprotonated with a strong base.

-

Bromine Substitution: The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This reactivity is central to its utility in medicinal chemistry.

-

Cbz Deprotection: The benzyloxycarbonyl (Cbz) group is a robust protecting group but can be removed under various conditions, most commonly by hydrogenolysis (H₂/Pd-C).

The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.

Applications in Drug Discovery

The 5-bromopyridin-2-yl moiety is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role as a Kinase Inhibitor Precursor

This compound serves as a key starting material for the synthesis of a wide range of kinase inhibitors. The synthetic workflow typically involves:

Caption: General workflow for the use of this compound in kinase inhibitor synthesis.

The bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can be tailored to target the specific binding pockets of different kinases. Following the diversification of the pyridine core, the Cbz group can be removed to reveal the primary amine, which can then be further functionalized to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the synthesis of novel therapeutic agents. This guide provides a comprehensive foundation for researchers and scientists working with this important building block, enabling its effective utilization in the quest for new and improved medicines.

References

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl (5-bromopyridin-2-yl)carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

AA Blocks. (n.d.). 2679811-68-6 | benzyl N-(5-bromopyridin-2-yl)-N-[(2R)-1-hydroxybutan-2-yl]carbamate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Vargas, J. A. M., & Burtoloso, A. C. B. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Journal of Chemistry, 2018, 1–11.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl 5-bromopyridin-3-ylcarbamate (C13H11BrN2O2). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:2680755-73-9 | benzyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of biologically active carbamates. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylcarbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from [Link]

-

Malaysian Journal of Chemistry. (2023). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Retrieved from [Link]

-

ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

-

AA Blocks. (n.d.). 2680711-95-7 | benzyl N-(5-bromo-3-iodopyridin-2-yl)carbamate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

AA Blocks. (n.d.). 2680797-59-3 | benzyl N-(5-bromo-3-nitropyridin-2-yl)carbamate. Retrieved from [Link]

-

MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

-

MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. Retrieved from [Link]

-

PubMed. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]/)

Sources

Benzyl (5-bromopyridin-2-yl)carbamate solubility data

An In-depth Technical Guide to the Solubility Profile of Benzyl (5-bromopyridin-2-yl)carbamate

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceutical behavior, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive framework for the characterization of this compound, a molecule featuring structural motifs common in modern medicinal chemistry. We move beyond a simple data sheet to deliver a self-validating methodology, grounded in regulatory principles, for determining the thermodynamic solubility of this compound. This document is intended for researchers, drug discovery scientists, and formulation experts, offering both a robust experimental protocol and the theoretical underpinnings necessary for accurate data interpretation and troubleshooting.

Introduction: The Criticality of Solubility in Drug Development

This compound incorporates three key structural features: a brominated pyridine ring, a flexible carbamate linker, and a benzyl protecting group. The pyridine moiety is a prevalent heterocycle in approved drugs, often used to modulate pKa and engage in specific receptor interactions. The carbamate group serves as a stable, hydrogen-bonding linker.[1] Poorly soluble compounds are a major challenge in drug development, often leading to erratic absorption, low bioavailability, and difficulty in developing parenteral formulations.[2] Therefore, a precise and early understanding of a compound's solubility profile is not merely a data point but a critical step in risk mitigation and strategic planning for preclinical and clinical development.

This guide outlines the gold-standard Shake-Flask method for determining equilibrium solubility, a procedure aligned with international regulatory expectations for Biopharmaceutics Classification System (BCS) studies.[3][4] We will detail the experimental execution, analytical quantification via High-Performance Liquid Chromatography (HPLC), data interpretation, and expert insights into potential challenges.

Physicochemical Profile and Structural Analysis

Before embarking on experimental work, an analysis of the molecule's structure provides a qualitative prediction of its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | PubChem[5] |

| Molecular Weight | 307.14 g/mol | PubChem[5] |

| CAS Number | 175393-09-6 | PubChem[5] |

| Predicted pKa | ~4.65 (Pyridinium ion) | ChemBK (for 2-amino-5-bromopyridine)[6] |

The molecule's overall solubility is a balance between its hydrophilic and hydrophobic components.

-

Hydrophobic Regions: The benzyl ring and the bromopyridine core are nonpolar and are expected to significantly limit aqueous solubility.[7]

-

Hydrophilic Regions: The carbamate linkage (-NH-C=O)-O-) contains hydrogen bond donors and acceptors, which provide a modest contribution to water solubility.[8][9]

-

Ionizable Center: The pyridine nitrogen is a weak base. At pH values below its pKa, it will be protonated, forming a cationic pyridinium salt. This charged species will be significantly more soluble in water than the neutral form. This predicts a strong pH-dependent solubility profile, a critical factor for oral drug absorption through the gastrointestinal tract.

Caption: Key structural motifs influencing the solubility of the title compound.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is based on the equilibrium shake-flask method, which is widely recognized by regulatory bodies like the WHO and is fundamental for BCS classification.[4][10] The objective is to determine the saturation concentration of the compound after a sufficient period of agitation in a specific solvent.

Principle

An excess amount of the solid compound is suspended in a known volume of solvent and agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches equilibrium. The suspension is then filtered, and the concentration in the resulting saturated solution is measured using a validated analytical method.

Materials and Reagents

-

Compound: this compound (solid, characterized form).

-

Aqueous Media:

-

Organic Solvents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Dimethyl Sulfoxide (DMSO, ACS Grade)

-

-

Reagents for HPLC:

-

Formic Acid (LC-MS Grade)

-

Water (Milli-Q or equivalent)

-

Equipment

-

Orbital shaker with temperature control

-

Analytical balance (4-decimal place)

-

Microcentrifuge or benchtop centrifuge

-

Vortex mixer

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Autosampler vials, caps, and septa

-

Validated HPLC-UV system

Step-by-Step Experimental Procedure

-

Preparation: Prepare all aqueous buffer solutions as per standard pharmacopoeial instructions.[4]

-

Compound Addition: To a series of glass vials (in triplicate for each solvent), add an excess amount of this compound. A preliminary test is recommended to estimate the required excess, but typically 2-5 mg of compound in 1 mL of solvent is sufficient.[3] A visible amount of undissolved solid must remain at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Equilibrate for at least 24 hours. A longer time (48-72 hours) may be necessary; the time required to reach equilibrium should be established in preliminary studies by sampling at multiple time points (e.g., 24, 48, 72h) to ensure the concentration has plateaued.[3][11]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let heavy solids settle. Carefully withdraw an aliquot of the supernatant using a pipette. Clarify the supernatant by either:

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter through a 0.22 µm syringe filter. (Note: Adsorption of the compound to the filter should be evaluated and ruled out).

-

-

Sample Preparation for Analysis: Immediately after clarification, dilute an accurate volume of the clear, saturated supernatant into a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method. A 10-fold to 100-fold dilution is common.

-

pH Verification: Measure the final pH of the aqueous suspensions to ensure the buffer capacity was not compromised by the API.[11]

Caption: Workflow for the Shake-Flask Solubility Determination experiment.

Analytical Quantification by Reverse-Phase HPLC-UV

A validated, stability-indicating analytical method is required to accurately quantify the compound's concentration in the saturated solutions. Reverse-phase HPLC is ideally suited for this purpose.[12]

Suggested HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (determine optimal wavelength via UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Run Time: ~10 minutes

Method Validation and Calibration

The method must be validated for its intended use according to ICH guidelines.[5][13]

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in 100% Acetonitrile.

-

Calibration Curve: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range (e.g., 1 to 100 µg/mL).

-

Linearity: Inject the standards and plot the peak area versus concentration. The analysis is acceptable if the correlation coefficient (r²) is >0.999.

-

Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted experimental samples. Multiply by the dilution factor to determine the final solubility value.

Data Presentation and Interpretation

Solubility data should be presented clearly, including mean values and standard deviations for the triplicate measurements.

Table 2: Illustrative Solubility Data for this compound (Note: Data are hypothetical for illustrative purposes.)

| Solvent / Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 25 | 155.8 ± 8.3 | 0.51 |

| Acetate Buffer | 4.5 | 25 | 21.5 ± 1.9 | 0.07 |

| Phosphate Buffer | 6.8 | 25 | 4.1 ± 0.5 | 0.01 |

| PBS | 7.4 | 25 | 3.7 ± 0.4 | 0.01 |

| Methanol | N/A | 25 | >10,000 | >32.5 |

| Acetonitrile | N/A | 25 | >10,000 | >32.5 |

| DMSO | N/A | 25 | >50,000 | >162.8 |

Interpretation: The illustrative data show the compound has very low aqueous solubility at neutral pH (<10 µg/mL), which is a common characteristic for many drug-like molecules. As predicted, the solubility demonstrates a strong pH dependency, increasing over 40-fold at pH 1.2 compared to pH 7.4. This is consistent with the protonation of the basic pyridine nitrogen in an acidic environment. The compound is freely soluble in common organic solvents.

Scientific Integrity: Troubleshooting and Expert Insights

-

Kinetic vs. Thermodynamic Solubility: It is critical to distinguish between these two values. Kinetic solubility assays, which often involve crashing a compound out of a DMSO stock solution, can lead to supersaturated and artificially high readings.[11] The shake-flask method described here, starting with the solid material, is designed to measure the true thermodynamic equilibrium solubility, which is the most relevant value for formulation and biopharmaceutical assessment.[14]

-

Compound Stability: During the 24-48 hour incubation, the compound could potentially degrade, especially at extreme pH values. It is essential to verify stability by comparing the HPLC chromatogram of the t=24h sample with a t=0 sample. The absence of new peaks and a consistent peak shape confirms the compound's integrity during the experiment.

-

Solid-State Form (Polymorphism): The solubility of a compound can be significantly affected by its crystal form (polymorph). Different polymorphs can have different lattice energies, leading to different solubilities. For definitive studies, the solid material used should be characterized (e.g., by XRPD) to ensure consistency between batches and studies.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By employing the gold-standard Shake-Flask method in conjunction with a validated HPLC-UV analytical procedure, researchers can generate reliable and accurate data. A thorough understanding of this compound's pH-dependent solubility is a critical first step in its development pathway, directly informing strategies for formulation, animal dosing, and the prediction of its ultimate clinical performance.

References

-

European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

-

In-Process ALCHEM. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

-

ResearchGate. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. [Link]

- Kovacic, F., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 80-99.

-

ChemBK. (2024). 2-Amino-5-bromopyridine. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SlideShare. (2016). BCS Guideline for solubility and Dissolution. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Hindawi. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

PubMed. (2013). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

Sources

- 1. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. who.int [who.int]

- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. chembk.com [chembk.com]

- 7. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. helixchrom.com [helixchrom.com]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

The Strategic Utility of Benzyl (5-bromopyridin-2-yl)carbamate in Complex Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Bifunctional Linchpin in Modern Organic Synthesis

In the intricate landscape of pharmaceutical and materials science, the design of efficient and robust synthetic routes is paramount. Success often hinges on the strategic use of versatile building blocks—molecules engineered with multiple, orthogonally reactive functional groups. Benzyl (5-bromopyridin-2-yl)carbamate stands out as a quintessential example of such a scaffold. This guide provides a detailed exploration of its role, not merely as a chemical intermediate, but as a strategic tool that offers solutions to common challenges in the synthesis of complex, high-value molecules.